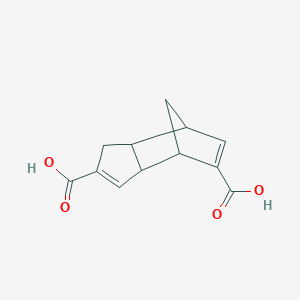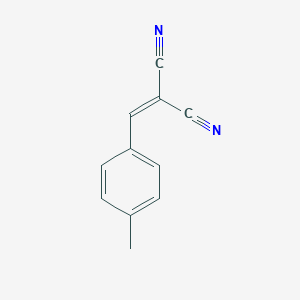
2-(4-Methylbenzylidene)malononitrile
Overview
Description
2-(4-Methylbenzylidene)malononitrile is an organic compound with the molecular formula C11H8N2. It is a derivative of benzylidenemalononitrile, characterized by the presence of a 4-methyl group on the benzylidene ring. This compound is known for its applications in various fields, including pharmaceuticals, specialty chemicals, and materials science .
Mechanism of Action
Target of Action
2-(4-Methylbenzylidene)malononitrile (MBM) is an organic compound that primarily targets the optical, electrical, and thermal properties of materials . It is often used in the synthesis of organic charge transfer nonlinear optical materials .
Mode of Action
MBM interacts with its targets through a process known as the Knoevenagel condensation . This reaction involves the condensation of benzaldehyde with malononitrile to produce MBM . The reaction is facilitated by catalysts such as Ti-Al-Mg hydrotalcite .
Biochemical Pathways
The synthesis of MBM involves the Knoevenagel condensation reaction, which is a part of the larger family of organic transformations . This reaction pathway leads to the formation of benzylidene malononitrile derivatives, which are used in various applications, including pharmaceuticals, biotech, specialty chemicals, perfumery, and fluorescence-based assays .
Pharmacokinetics
The synthesis process of mbm suggests that its bioavailability may be influenced by factors such as the type of catalyst used, the reaction conditions, and the solvent used .
Result of Action
The result of MBM’s action is the formation of an organic charge transfer nonlinear optical material . These materials have unique properties and are used in various applications, including telecommunications, optical switching, photonic, opto-electronic, and energy storage device fabrications .
Action Environment
The action of MBM is influenced by several environmental factors. For instance, the synthesis of MBM requires a well-ventilated environment to avoid the formation of dust and aerosols . Additionally, the compound is sensitive to air and heat, suggesting that its action, efficacy, and stability may be affected by these factors .
Biochemical Analysis
Biochemical Properties
It is known that it is synthesized via the Knoevenagel condensation of benzaldehyde and malononitrile . This reaction involves enzymes and other biomolecules, but the specific interactions have not been detailed in the literature.
Molecular Mechanism
It is known that it is synthesized via a Knoevenagel condensation reaction
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Methylbenzylidene)malononitrile is typically synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of 4-methylbenzaldehyde with malononitrile in the presence of a base catalyst. Common catalysts used include piperidine, pyridine, or ammonium acetate. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using solid catalysts like Ti-Al-Mg hydrotalcite or Zn-Al-Mg hydrotalcite. These catalysts enhance the reaction efficiency and selectivity, making the process more environmentally friendly. The reaction conditions typically involve a mole ratio of 1:3 of 4-methylbenzaldehyde to malononitrile, with ethyl acetate as the solvent and a catalyst loading of 2.5 × 10^-4 g/cm^3. The reaction is conducted at 60°C for about 4 hours, achieving high conversion and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylbenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The benzylidene moiety allows for electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted benzylidene derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Methylbenzylidene)malononitrile has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzylidenemalononitrile: The parent compound without the 4-methyl group.
2-(4-Trifluoromethylbenzylidene)malononitrile: A derivative with a trifluoromethyl group instead of a methyl group.
2-(4-Methoxybenzylidene)malononitrile: A derivative with a methoxy group on the benzylidene ring.
Uniqueness
2-(4-Methylbenzylidene)malononitrile is unique due to the presence of the 4-methyl group, which influences its chemical reactivity and physical properties. This modification can enhance its stability and selectivity in various reactions, making it a valuable compound in synthetic chemistry and materials science .
Properties
IUPAC Name |
2-[(4-methylphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-9-2-4-10(5-3-9)6-11(7-12)8-13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFVPBALUHDGEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294826 | |
| Record name | Toluene, 4-(2,2-dicyanoethenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2826-25-7 | |
| Record name | 2826-25-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98334 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Toluene, 4-(2,2-dicyanoethenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Methylbenzylidene)malononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


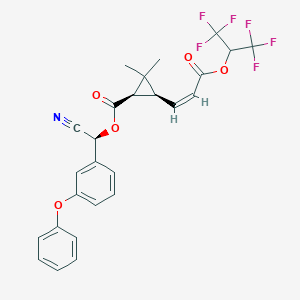

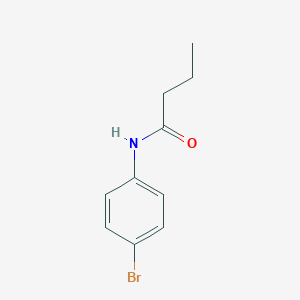

![N-[(Z)-(1,2-diamino-2-oxoethylidene)amino]propanamide](/img/structure/B52279.png)

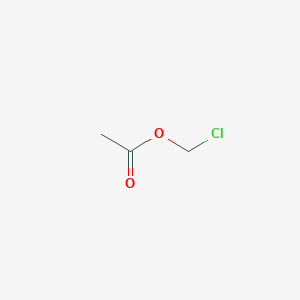
![3,4,6-Trimethylbenzo[d]isoxazole](/img/structure/B52284.png)





